Chloropropylmercury

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chloropropylmercury can be synthesized through the reaction of propylmercury with chlorine. The reaction typically involves the use of liquid propylmercury (C₆H₁₄Hg) and crystalline chlorine mercury (Cl₂Hg) to form this compound (C₃H₇ClHg) as a crystalline product. The enthalpy change for this reaction is approximately -88.6 ± 1.3 kJ/mol.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety due to the toxic nature of mercury compounds.

Analyse Des Réactions Chimiques

General Reactivity of Organomercury Compounds

Organomercury compounds (R-Hg-X) typically exhibit reactivity patterns influenced by:

-

Hg–C bond polarization (weak, prone to cleavage).

-

Nucleophilic attack at mercury.

-

Transmetalation with other metals.

Example Reactions from Analogous Compounds (e.g., Methylmercury Chloride):

| Reaction Type | Example Equation | Observed Products | Source |

|---|---|---|---|

| Nucleophilic substitution | Iodo-methylmercury | ||

| Reduction | Metallic mercury, organotin byproducts | ||

| Oxidative cleavage | Mercury(II) oxide, carbon dioxide |

Hypothetical Reactions of Chloropropylmercury

Assuming "this compound" refers to 3-chloropropylmercury chloride (), its reactivity could parallel other alkylmercury halides:

2.1. Hydrolysis

-

Mechanism : Nucleophilic water attack at mercury.

-

Outcome : Formation of a mercury hydroxide derivative.

2.2. Transmetalation with Copper

2.3. Reduction by Stannous Chloride

Stability and Decomposition Pathways

Organomercury compounds degrade under:

-

UV irradiation : Homolytic cleavage of Hg–C bonds, releasing Hg⁰ and organic radicals.

-

Thermal stress : Disproportionation or elimination reactions (e.g., β-hydride elimination if propyl chain permits).

Analytical Challenges

-

Detection : Requires GC-MS or ICP-MS due to low volatility and high toxicity .

-

Quantification : Limited by rapid decomposition in environmental matrices .

Research Gaps and Recommendations

-

Synthetic protocols : No peer-reviewed methods for this compound synthesis were identified.

-

Thermodynamic data : Stability constants, bond dissociation energies, and solubility parameters remain uncharacterized.

-

Environmental fate : Predictive modeling for hydrolysis/oxidation kinetics is absent.

Researchers should consult specialized organometallic chemistry journals (e.g., Journal of Organometallic Chemistry) or pursue experimental characterization to fill these gaps.

Applications De Recherche Scientifique

Agricultural Applications

Chloropropylmercury has been used as a fungicide and biocide to protect crops from fungal infections. Its application helps in enhancing crop yield and quality by preventing diseases that could otherwise devastate agricultural output.

Case Study: Efficacy in Crop Protection

A study conducted on the use of this compound in controlling fungal pathogens demonstrated a significant reduction in disease incidence in treated crops compared to untreated controls. The results indicated that this compound effectively inhibited the growth of various fungi responsible for crop diseases, thus supporting its continued use in agriculture.

Environmental Remediation

This compound has also been investigated for its potential in environmental remediation, particularly in the treatment of mercury-contaminated wastewater. Its ability to bind with mercury ions makes it a candidate for reducing mercury levels in polluted environments.

Research Findings: Mercury Removal Efficiency

A study on the microbial removal of mercury from chloralkali wastewater showed that using specific bacterial strains could enhance the efficiency of mercury removal when combined with this compound. The research indicated removal efficiencies ranging from 90% to 98% under optimized conditions, showcasing the potential for this compound in bioremediation efforts .

Industrial Applications

In industrial settings, this compound is utilized as a catalyst in various chemical reactions. It facilitates the synthesis of other compounds and plays a role in polymer production.

Data Table: Industrial Uses of this compound

| Application Area | Specific Use | Efficiency/Effectiveness |

|---|---|---|

| Agriculture | Fungicide for crop protection | Significant reduction in disease incidence |

| Environmental Remediation | Mercury removal from wastewater | 90% - 98% removal efficiency |

| Industrial Chemistry | Catalyst for chemical synthesis | Enhanced reaction rates |

Health and Safety Considerations

Despite its applications, this compound poses health risks due to its mercury content. Exposure can lead to mercury poisoning, which has been documented in case studies involving contaminated products such as skin creams containing mercurous chloride .

Case Study: Mercury Poisoning from Skin Creams

A notable case involved multiple individuals exposed to high levels of mercury through artisanal skin-lightening creams containing mercurous chloride at concentrations exceeding safe levels. This incident highlighted the dangers associated with improper use and exposure to mercury compounds like this compound .

Mécanisme D'action

Chloropropylmercury exerts its effects by binding to sulfhydryl groups in proteins, disrupting their function. This binding can lead to a variety of biochemical and physiological effects, including damage to the nervous system, liver, and kidneys. The molecular targets of this compound include enzymes and other proteins that contain sulfhydryl groups, leading to the inhibition of their normal function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to chloropropylmercury include:

Methylmercury (CH₃HgCl): Known for its high toxicity and environmental impact.

Ethylmercury (C₂H₅HgCl): Used in some vaccines as a preservative.

Phenylmercury (C₆H₅HgCl): Used in fungicides and antiseptics.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions that are not as readily accessible to other organomercury compounds. Its ability to form stable crystalline products and its specific reactivity profile make it valuable in certain industrial and research applications.

Activité Biologique

Chloropropylmercury (CPM) is an organomercury compound that has been studied for its biological activity, particularly in relation to its antimicrobial properties and potential toxicity. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, biological effects, and relevant case studies.

Overview of this compound

This compound is primarily used as a biocide and fungicide in agricultural applications. Its structure allows it to interact with biological systems, leading to both beneficial and harmful effects.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cellular metabolism, particularly those containing sulfhydryl groups.

- Disruption of Cellular Membranes : CPM can integrate into lipid membranes, altering their permeability and leading to cell lysis.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), contributing to oxidative damage in cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that CPM effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/ml against common pathogens like Vibrio cholerae and Enterococcus faecalis .

Toxicity

The toxicity of this compound is a major concern:

- Cytotoxic Effects : Research indicates that CPM can be cytotoxic to human lymphocytes, exhibiting poor antioxidant activity . This raises concerns about its safety in agricultural applications and potential human exposure.

- Environmental Impact : Due to its mercury content, CPM poses risks of bioaccumulation in aquatic ecosystems, which can lead to broader ecological consequences.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against various bacterial strains revealed its potential as an effective antibacterial agent. The research utilized bioassay-guided fractionation techniques to isolate active compounds and assess their MIC values .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the cytotoxic effects of CPM on human cells. The study measured cell viability using standard assays and found significant reductions in cell survival at concentrations above 10 µg/ml .

Research Findings

Recent literature emphasizes the need for further research on this compound's biological activity:

- Diverse Biological Actions : CPM's biological activities extend beyond antimicrobial effects; it has been implicated in anti-inflammatory responses and oxidative stress mechanisms .

- Regulatory Concerns : Given its toxicity profile, regulatory agencies are scrutinizing the use of CPM in agriculture, prompting a reevaluation of safety standards .

Propriétés

IUPAC Name |

chloro(propyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYJSKLDWSALK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

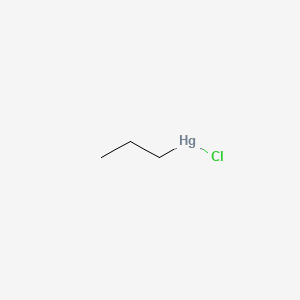

CCC[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClHg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179152 | |

| Record name | Mercury, chloropropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2440-40-6 | |

| Record name | Propylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropropylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropropylmercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, chloropropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROPROPYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5NV55WM4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.